Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-
Overview
Description
Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C23H31N5O4Si . It has a molecular weight of 469.6 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a backbone of adenosine modified with a benzoyl group and a dimethylsilyl group . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.10±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) and a predicted pKa of 8.80±0.10 .Scientific Research Applications
Synthesis and Evaluation as Anti-HIV Agents
Adenosine derivatives, including those modified with N6-benzoyl groups, have been evaluated as potential anti-HIV agents. These derivatives were originally designed to target HIV within the central nervous system. Their activity against HIV has been linked to their interaction with adenosine deaminase, indicating they act as prodrug forms of active compounds in systems containing this enzyme (Barchi et al., 1991).
Photooxidation Studies
The photooxidation of adenosine derivatives, including those with N6-benzoyl substitution, has provided insight into the reactivity and stability of these compounds under oxidative conditions. These studies have implications for understanding the chemical behavior of adenosine in biological systems and could inform the development of therapeutic agents (Sako et al., 1993).
Development of Novel Nucleoside Analogs
Research into the synthesis of novel adenosine dimers, including those with N-benzoyl modifications, has expanded the toolkit of nucleoside analogs for potential therapeutic and biochemical applications. These efforts have led to the creation of compounds with unique structural features and biological activities (Gunji & Vasella, 2000).
Allosteric Modulation of Receptors
Adenosine derivatives have been explored for their potential to act as allosteric enhancers or modulators of receptors, indicating their utility in developing new pharmacological agents. Modifications, such as N-benzoyl substitution, play a critical role in enhancing the binding affinity and selectivity of these compounds for specific receptor targets (van der Klein et al., 1999).
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELYOCTJSVMRL-RCCFBDPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469076 | |
Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide | |
CAS RN |
51549-40-7 | |
Record name | N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51549-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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